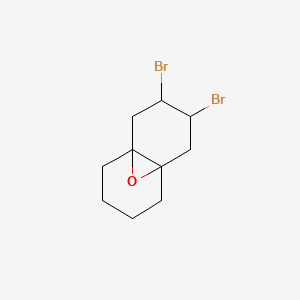
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is a chemical compound with the molecular formula C₁₀H₁₄Br₂O It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene typically involves the bromination of octahydro-4a,8a-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the dihydro derivative of the compound.
Oxidation Reactions: Products include ketones, carboxylic acids, or other oxidized derivatives.
Scientific Research Applications
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromooctahydro-4a,8a-epoxynaphthalene involves its interaction with molecular targets through its bromine atoms and epoxide group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodooctahydro-4a,8a-epoxynaphthalene: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorooctahydro-4a,8a-epoxynaphthalene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromooctahydro-4a,8a-epoxynaphthalene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms make it more reactive in substitution reactions and influence its biological activity differently compared to chlorine, iodine, or fluorine derivatives.
Properties
CAS No. |
832111-07-6 |
|---|---|
Molecular Formula |
C10H14Br2O |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
3,4-dibromo-11-oxatricyclo[4.4.1.01,6]undecane |
InChI |
InChI=1S/C10H14Br2O/c11-7-5-9-3-1-2-4-10(9,13-9)6-8(7)12/h7-8H,1-6H2 |
InChI Key |
WFIJIFZDBPGVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC(C(CC2(C1)O3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















